IDO1 Inhibition: Direct Comparison with Clinical-Stage Benchmark Epacadostat
4-(2,3-Dihydro-1H-indol-5-ylmethyl)aniline exhibits measurable but substantially weaker IDO1 inhibition (IC50 = 9.45 µM; recombinant human IDO1 fluorescence assay, 60 min incubation) [1] compared to the clinical-stage benchmark inhibitor epacadostat (INCB024360; IC50 = 7.7 nM, recombinant human IDO1 enzyme assay) [2]. The compound demonstrates a >1,200-fold lower potency. This differential profile is not a liability but a functional feature: it positions the compound as a valuable weak binder or negative control tool compound for IDO1 mechanistic studies, as opposed to a lead candidate.
| Evidence Dimension | IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 9.45 µM (9,450 nM) |
| Comparator Or Baseline | Epacadostat (INCB024360): 7.7 nM |
| Quantified Difference | >1,200-fold lower potency for target compound |
| Conditions | Recombinant human IDO1 enzyme assays (target compound: fluorescence-based, 60 min; comparator: reported enzyme assay) |
Why This Matters
This establishes a well-defined potency differential, enabling informed selection of this compound as a low-potency control or scaffold starting point in IDO1-related research, in contrast to high-potency clinical candidates.
- [1] BindingDB. (2025). BDBM50618452 (CHEMBL5424551). Affinity Data: IC50 = 9.45E+3 nM for human IDO1. View Source
- [2] Yue, E. W., et al. (2017). Discovery of potent and selective IDO1 inhibitors with a unique binding mode. ACS Medicinal Chemistry Letters, 8(5), 489-494. View Source
